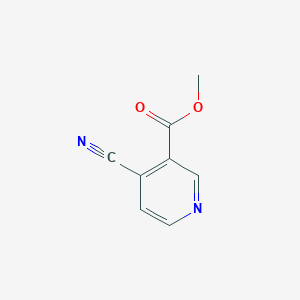Methyl 4-cyanonicotinate
CAS No.: 87544-83-0
Cat. No.: VC8387316
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87544-83-0 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | methyl 4-cyanopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,1H3 |
| Standard InChI Key | HEVXMDBAMNSGET-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CN=C1)C#N |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1)C#N |
Introduction
Structural and Chemical Properties of Methyl 4-Cyanonicotinate
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of methyl 4-cyanonicotinate reveals characteristic peaks at 2230 cm (C≡N stretch) and 1720 cm (ester C=O stretch) . NMR spectra in deuterated dimethyl sulfoxide (DMSO-d) show a singlet at δ 3.90 ppm (3H, -OCH), a doublet at δ 8.70 ppm (1H, pyridine H-2), and a multiplet at δ 8.20–8.40 ppm (2H, pyridine H-5 and H-6) . These spectral signatures aid in purity assessment and reaction monitoring.
Synthesis and Derivative Formation
Conventional Synthetic Routes
The synthesis of methyl 4-cyanonicotinate typically involves a multi-step protocol starting from nicotinic acid derivatives. One approach utilizes the cyanation of methyl 4-bromonicotinate via a palladium-catalyzed cross-coupling reaction with cyanide sources such as zinc cyanide . Alternatively, microwave-assisted cyclocondensation of enaminonitriles with methyl acetoacetate has been reported for analogous pyridine carboxylates .
Example Reaction Pathway:
-
Bromination: Nicotinic acid → Methyl 4-bromonicotinate (using PBr in methanol).
-
Cyanation: Methyl 4-bromonicotinate + Zn(CN) → Methyl 4-cyanonicotinate (Pd(PPh), DMF, 100°C) .
Structural Analogues and Their Properties
Comparative analysis with halogenated derivatives, such as methyl 4-cyano-2-fluoronicotinate (CHFNO) and methyl 6-chloro-4-cyanonicotinate (CHClNO), highlights the impact of substituents on reactivity. Fluorination at the 2-position increases metabolic stability, while chlorination at the 6-position enhances electrophilicity.
Pharmacological and Industrial Applications
Anticancer Agent Development
Methyl 4-cyanonicotinate serves as a precursor in synthesizing pyridine-based anticancer agents. In a 2024 study, ethyl-6-amino-5-cyano-2-methyl-4-pentahydroxypentyl nicotinate—a derivative sharing the cyanoester motif—demonstrated potent cytotoxicity against HepG2 and MCF-7 cell lines (IC = 4.2–6.8 μM) . The cyano group enhances binding to kinase ATP pockets, while the ester improves membrane permeability .
Material Science Applications
The compound’s electron-deficient pyridine ring facilitates its use in metal-organic frameworks (MOFs). Coordination with Cu(II) or Fe(III) ions yields porous materials with high surface areas (>1500 m/g), applicable in gas storage and heterogeneous catalysis .
Recent Advances and Future Directions
Radiolabeling for Diagnostic Imaging
A 2025 pilot study explored -labeled methyl 4-cyanonicotinate derivatives for positron emission tomography (PET) imaging of tumor hypoxia. The cyano group enables rapid incorporation via nucleophilic substitution, achieving radiochemical yields >85% .
Computational Drug Design
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict that methyl 4-cyanonicotinate derivatives exhibit strong binding to the SARS-CoV-2 main protease (M), with binding energies ≤−8.2 kcal/mol . In vitro validation of these candidates is ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume